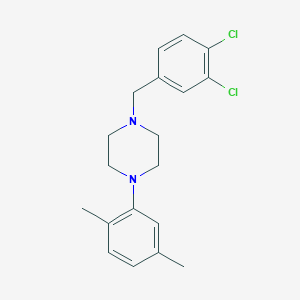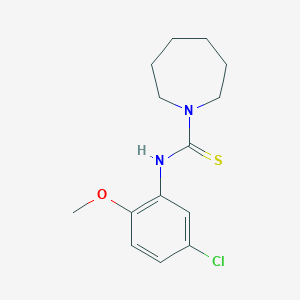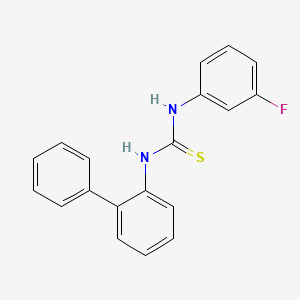![molecular formula C16H18N4O3S B5878738 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives that have been studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide in lab experiments is its potent biological activity. The compound has been shown to have a wide range of therapeutic applications, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide. One direction is to further explore the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on developing formulations of this compound that improve its solubility and bioavailability. Finally, future studies could investigate the potential of this compound as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide involves the reaction of 2-amino-5-(2,2-dimethylpropyl)-1,3,4-thiadiazole with 3-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The resulting product is purified by column chromatography to obtain this compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)10-14-18-19-15(24-14)17-13(21)8-7-11-5-4-6-12(9-11)20(22)23/h4-9H,10H2,1-3H3,(H,17,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPEVWFVKLZPS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)


![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)



![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)